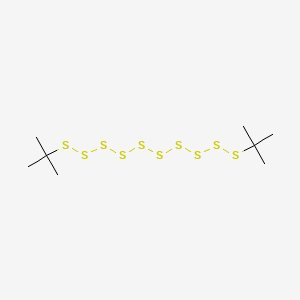
Di-tert-butyldecasulfane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Di-tert-butyldecasulfane is an organosulfur compound characterized by the presence of ten sulfur atoms in its molecular structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Di-tert-butyldecasulfane can be synthesized through the reaction of di-tert-butyl disulfide with elemental sulfur. The reaction typically involves heating di-tert-butyl disulfide with sulfur at elevated temperatures to form the desired decasulfane compound. The reaction conditions may vary, but a common approach involves heating the reactants at temperatures around 150-200°C in an inert atmosphere to prevent oxidation.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The use of advanced purification techniques, such as distillation and recrystallization, is essential to obtain this compound with the desired specifications.
Análisis De Reacciones Químicas
Types of Reactions
Di-tert-butyldecasulfane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can break down the sulfur-sulfur bonds, leading to the formation of simpler sulfur-containing compounds.
Substitution: this compound can participate in substitution reactions where one or more sulfur atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids. The reactions are typically carried out under mild conditions to prevent over-oxidation.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under controlled conditions to achieve selective reduction.
Substitution: Substitution reactions often involve the use of nucleophiles or electrophiles under specific conditions to achieve the desired transformation.
Major Products Formed
Oxidation: Sulfoxides and sulfones are the primary products formed during oxidation reactions.
Reduction: Simpler sulfur-containing compounds, such as thiols and sulfides, are formed during reduction.
Substitution: The products depend on the nature of the substituent introduced during the reaction.
Aplicaciones Científicas De Investigación
Di-tert-butyldecasulfane has several scientific research applications, including:
Organic Synthesis: It is used as a reagent in the synthesis of complex sulfur-containing molecules.
Materials Science: The compound’s unique sulfur-rich structure makes it a potential candidate for the development of novel materials with specific properties.
Biological Studies: this compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Industrial Applications: It is used in the production of specialty chemicals and as an intermediate in various industrial processes.
Mecanismo De Acción
The mechanism of action of di-tert-butyldecasulfane involves its ability to undergo redox reactions, which can influence various biochemical pathways. The compound’s sulfur atoms can interact with biological molecules, leading to the modulation of cellular processes. The exact molecular targets and pathways involved are still under investigation, but its redox activity is believed to play a crucial role in its effects.
Comparación Con Compuestos Similares
Similar Compounds
Di-tert-butyl disulfide: A simpler sulfur-containing compound with two sulfur atoms.
Di-tert-butyl tetrasulfane: Contains four sulfur atoms and exhibits different chemical properties compared to di-tert-butyldecasulfane.
Di-tert-butyl hexasulfane: Contains six sulfur atoms and serves as an intermediate in the synthesis of higher sulfur-containing compounds.
Uniqueness
This compound is unique due to its high sulfur content and the presence of ten sulfur atoms in its structure
Propiedades
Número CAS |
7390-75-2 |
|---|---|
Fórmula molecular |
C8H18S10 |
Peso molecular |
434.9 g/mol |
Nombre IUPAC |
2-(tert-butyldecasulfanyl)-2-methylpropane |
InChI |
InChI=1S/C8H18S10/c1-7(2,3)9-11-13-15-17-18-16-14-12-10-8(4,5)6/h1-6H3 |
Clave InChI |
CFVSBRWJQMFJAO-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)SSSSSSSSSSC(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


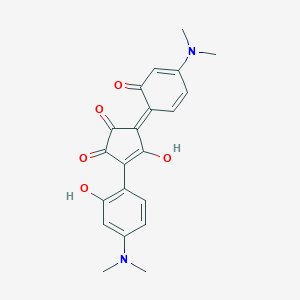
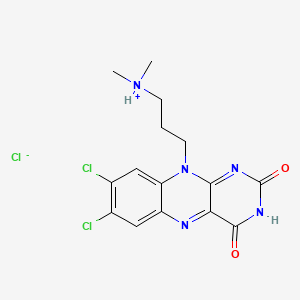
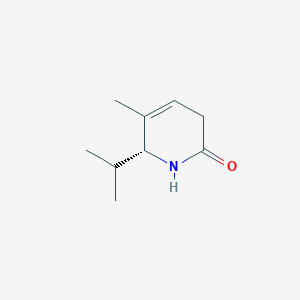
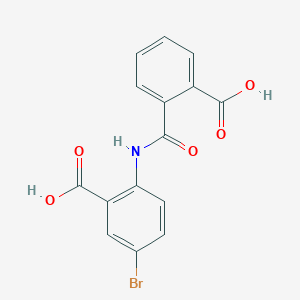
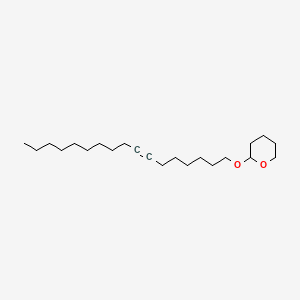
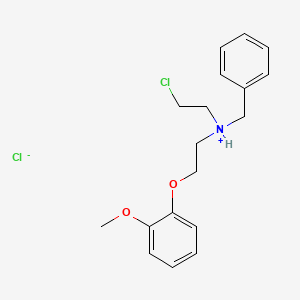

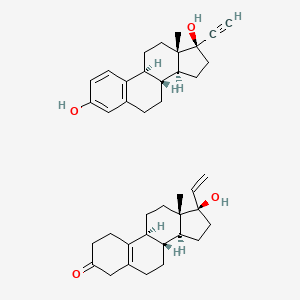
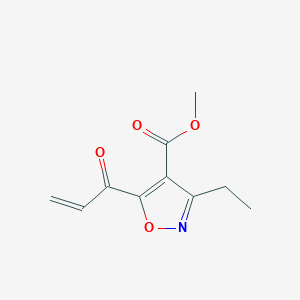
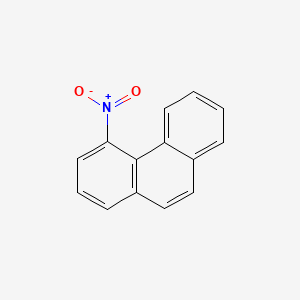
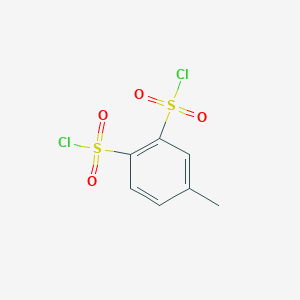
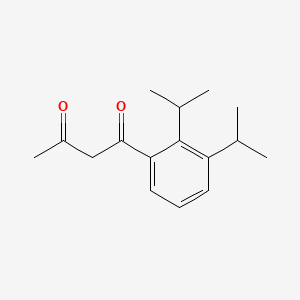
![6-Oxa-10-thia-2-aza-spiro[4.5]decane hydrochloride](/img/structure/B13788701.png)
![2-Phenyl-1H-phenanthro[9,10-d]imidazole](/img/structure/B13788721.png)
